3-Fluoro-N-[2-(1-piperidinyl)ethyl]benzamide is a benzamide derivative characterized by a fluorine atom at the 3rd position of the benzene ring and a piperidinyl ethyl group attached to the amide nitrogen. It has been investigated in scientific research primarily for its potential use in the development of novel imaging agents and therapeutic compounds. [, , ]
The synthesis of 3-fluoro-N-[2-(1-piperidinyl)ethyl]benzamide and its derivatives can be achieved through various methods. One common approach involves the reaction of a suitably substituted benzoyl chloride with 2-(1-piperidinyl)ethanamine. For example, 3-fluoro-N-[2-(1-piperidinyl)ethyl]benzamide can be synthesized by reacting 3-fluorobenzoyl chloride with 2-(1-piperidinyl)ethanamine in the presence of a base such as triethylamine. [] Another approach utilizes a multi-step synthesis starting from simple precursors like o-fluorobenzaldehyde. This method involves converting the aldehyde to o-fluorobenzaldoxime, followed by dehydration to 2-fluorocyanobenzene. Reaction with piperidine yields 2-(1-piperidinyl)cyanobenzene, which can be further reacted with Grignard reagents and subsequently reduced to obtain the desired product or its derivatives. []
The mechanism of action of 3-fluoro-N-[2-(1-piperidinyl)ethyl]benzamide varies depending on its specific application. For instance, its potential as a sigma receptor imaging agent stems from its ability to bind to sigma receptors, which are overexpressed in certain types of cancer cells. [] The presence of the piperidinyl ethyl group likely contributes to its affinity for these receptors.
Research indicates that 3-fluoro-N-[2-(1-piperidinyl)ethyl]benzamide demonstrates potential as a sigma receptor imaging agent. Studies have shown that radiolabeled derivatives of this compound, such as N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), can accumulate in breast tumors in vivo. [] This accumulation is attributed to the overexpression of sigma receptors on breast cancer cells, suggesting the potential use of this compound in the diagnosis and monitoring of breast cancer. []
Derivatives of 3-fluoro-N-[2-(1-piperidinyl)ethyl]benzamide, specifically those incorporating isoxazole-containing tricycles, exhibit potent inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. [] Compound CP-118,954, structurally similar to 3-fluoro-N-[2-(1-piperidinyl)ethyl]benzamide, has demonstrated promising results in preclinical studies for the treatment of cognitive disorders due to its AChE inhibitory activity. [] This suggests the potential of exploring 3-fluoro-N-[2-(1-piperidinyl)ethyl]benzamide as a scaffold for developing novel AChE inhibitors.
CAS No.: 115-71-9
CAS No.: 18097-67-1
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2